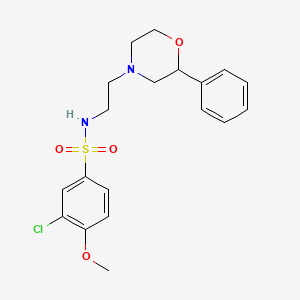

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-25-18-8-7-16(13-17(18)20)27(23,24)21-9-10-22-11-12-26-19(14-22)15-5-3-2-4-6-15/h2-8,13,19,21H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYOFVAILHMQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 4-methoxybenzenesulfonamide, followed by the introduction of the phenylmorpholinoethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities:

Pharmacological Activity

- Target Compound : Likely shares α1-adrenergic receptor antagonism with Compound 9 , given the benzenesulfonamide scaffold and morpholine moiety, which are common in uroselective agents.

- Compound 9 : Explicitly identified as an α1A/α1D-adrenergic receptor antagonist, suggesting high selectivity for urinary tract receptors .

- Compound in : The morpholine and amino groups may modulate receptor affinity, though the 4-chlorophenyl substituent could reduce solubility compared to the target compound.

Physicochemical Properties

- The target compound’s methoxy and morpholine groups balance hydrophilicity and lipophilicity.

- Solubility : Heterocyclic substituents (e.g., furan and thiophene in ) may reduce aqueous solubility compared to morpholine-containing analogs.

- Molecular Weight: Most analogs fall within 400–440 Da, aligning with typical drug-like properties. The pyridazinone-containing compound () has the highest molecular weight (437.9), which might affect bioavailability .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes and critical reaction conditions for synthesizing 3-chloro-4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling, nucleophilic substitutions, and cyclization. Key steps include:

- Sulfonamide Formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with a morpholine-derived amine under basic conditions (e.g., triethylamine in dichloromethane) .

- Morpholine Subunit Preparation : Synthesis of the 2-phenylmorpholine intermediate via reductive amination or ring-closing reactions, optimized at 60–80°C in solvents like THF .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm functional groups (e.g., sulfonamide NH at ~10 ppm, aromatic protons, and morpholine signals) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H] ion .

Q. What are the primary challenges in optimizing solubility for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use co-solvents (e.g., PEG-400) or surfactants (Tween-80) .

- pH Adjustment : The methoxy group enhances solubility in mildly acidic/basic conditions (pH 6–8) due to partial ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC variability) across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer compositions .

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., solvent effects) .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this sulfonamide derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or NLRP3 inflammasome, focusing on the sulfonamide-morpholine pharmacophore .

- QM/MM Simulations : Study electronic effects of the chloro and methoxy substituents on binding affinity using Gaussian or ORCA .

- Free Energy Perturbation (FEP) : Predict potency changes upon substituent modification (e.g., replacing phenylmorpholine with piperazine) .

Q. What crystallographic techniques are suitable for resolving conformational flexibility in the morpholine-ethyl linker?

- Methodological Answer :

- X-Ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP-3 for structure visualization. High-resolution data (<1.2 Å) are critical for modeling torsional angles .

- Twinned Data Refinement : Apply the TwinRotMat algorithm in SHELXL for crystals with pseudo-merohedral twinning .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to analyze thermal motion in the ethyl-morpholine moiety .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .

- Stable Isotope Tracing : Synthesize a -labeled analog to track metabolites in mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.